2-(4-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE
Overview
Description
2-(4-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE is a complex organic compound that features a combination of phenoxy, pyridyl, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE typically involves the reaction of 4-methylphenol with 1-bromo-4-(2-pyridyl)piperazine under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as nucleophilic substitution, to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The piperazino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazines.
Scientific Research Applications
2-(4-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the pyridyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPHENOXY)-N-1H-PYRAZOL-3-YL-N-(2-THIENYLMETHYL)ACETAMIDE: Shares the phenoxy group but differs in the presence of pyrazol and thienyl groups.
4-(2-PYRIDYL)BENZALDEHYDE: Contains the pyridyl group but lacks the piperazino and butanone moieties.
Uniqueness
2-(4-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-BUTANONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenoxy and pyridyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-18(25-17-9-7-16(2)8-10-17)20(24)23-14-12-22(13-15-23)19-6-4-5-11-21-19/h4-11,18H,3,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIKITFZTLCZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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